molecular formula C10H11ClO2 B8733614 Methyl 5-chloro-2-ethylbenzoate

Methyl 5-chloro-2-ethylbenzoate

Cat. No. B8733614
M. Wt: 198.64 g/mol
InChI Key: DHVIMENUJZOYEM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-ethylbenzoate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 5-chloro-2-ethylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

DHVIMENUJZOYEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-bromo-5-chlorobenzoate (1.0 g, 4 mmol), lithium chloride (490 mg, 11.58 mmol), tetraethyltin (0.81 mL, 4.1 mmol) and bis(triphenylphosphine)-palladium(II)chloride (100 mg, 0.13 mmol) were combined in DMF (20 mL) and heated at 100° C. for 5 h. Solvent was removed at reduced pressure and the residue was diluted with water and EtOAc. The organic layer was separated, washed with water, dried over sodium sulfate and concentrated. Column chromatography on silica gel (0 to 10% EtOAc/hexane) provided the title compound (435 mg, 55%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloro-2-ethynylbenzoate (5.34 g, 27.44 mmol) in Ethyl acetate (135 ml) was added Pd/C (10%) (50% water, 2.92 g, 1.37 mmol). The reaction mixture was stirred under a hydrogen atmosphere at room temperature for 3 hours. LCMS indicated the reaction had gone to completion and the mixture was filtered through Celite. The filter cake washed with EtOAc (50 ml) and the filtrate was concentrated under reduced pressure to give 5.12 g (93.9%) of methyl 5-chloro-2-ethylbenzoate as a brown oil which was suitable for use without any further purification. LC-MS 56%, 2.21 min (3 minute LC-MS method), m/z=198.9/200.9, 1H NMR (500 MHz, Chloroform-d) δ ppm 7.84 (d, J=2.3 Hz, 1H), 7.39 (dd, J=8.3, 2.3 Hz, 1H), 7.21 (d, J=8.3 Hz, 1H), 3.90 (s, 3H), 2.94 (q, J=7.5 Hz, 2H), 1.21 (t, J=7.5 Hz, 3H).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
2.92 g
Type
catalyst
Reaction Step One

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